![molecular formula C17H12BrN5 B14733767 4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 5334-57-6](/img/structure/B14733767.png)
4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the bromophenyl and phenyl groups in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-D]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under specific conditions.
Introduction of the bromophenyl group: This step involves the reaction of the pyrazolo[3,4-D]pyrimidine core with a bromophenyl amine derivative under suitable conditions, such as in the presence of a base and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells . The compound’s structure allows it to form essential hydrogen bonds with key amino acids in the enzyme’s active site, enhancing its inhibitory activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-D]pyrimidine derivatives: These include compounds with different substituents on the pyrazolo[3,4-D]pyrimidine core, such as 4-substituted-1-phenyl-1H-pyrazolo[3,4-D]pyrimidines.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives: These compounds have a similar core structure but with additional rings and substituents.
Uniqueness
4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry for the development of targeted therapies.
Propiedades
Número CAS |
5334-57-6 |
|---|---|
Fórmula molecular |
C17H12BrN5 |
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H12BrN5/c18-12-5-4-6-13(9-12)22-16-15-10-21-23(17(15)20-11-19-16)14-7-2-1-3-8-14/h1-11H,(H,19,20,22) |
Clave InChI |
IMJDTGSREWPDLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


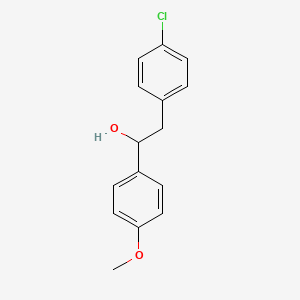

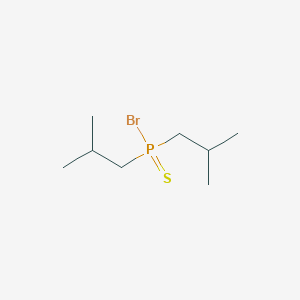

![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)
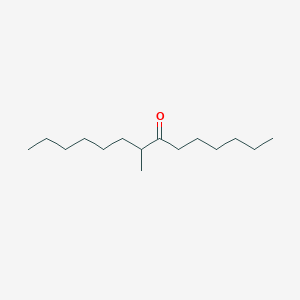
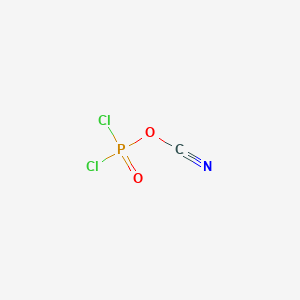
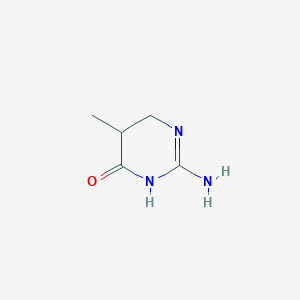
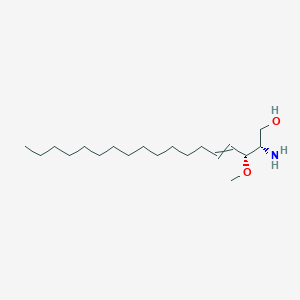
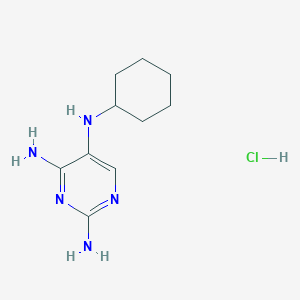
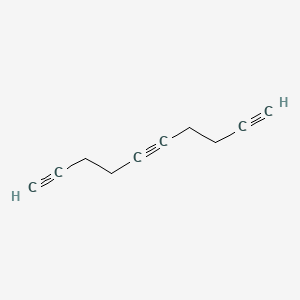
![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
![{4-[(4-Aminobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14733800.png)
